molecular formula C7H9N3O2 B3727608 N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B3727608
M. Wt: 167.17 g/mol
InChI Key: ZWRGJARLRINZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide, also known as MOA-728, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. In addition, this compound may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of voltage-gated sodium channels and increase the activity of GABA receptors in the brain. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use in cancer research.

Advantages and Limitations for Lab Experiments

N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. In addition, this compound has been extensively studied in animal models, making it a well-characterized compound. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain experiments. Furthermore, the optimal dosage and administration route of this compound have not been fully established, which may affect the reproducibility of experimental results.

Future Directions

There are several future directions for the study of N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide. First, further studies are needed to elucidate its mechanism of action and its potential use in the treatment of various neurological disorders. Second, the anticancer activity of this compound needs to be further investigated, including its potential use in combination with other anticancer drugs. Third, the pharmacokinetics and pharmacodynamics of this compound need to be further characterized to establish its optimal dosage and administration route. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, antinociceptive, anti-inflammatory, and anticancer effects in animal models. Further studies are needed to elucidate its mechanism of action and its potential use in the treatment of various neurological disorders and cancer. This compound has several advantages for use in lab experiments, but there are also some limitations that need to be considered. The development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Scientific Research Applications

N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. In addition, this compound has been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain. Furthermore, this compound has been shown to have potential anticancer activity, making it a promising candidate for cancer research.

properties

IUPAC Name

N-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-8-6(10-5(2)11)3-7(12)9-4/h3H,1-2H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRGJARLRINZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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